N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide
Description
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide is a pyrazole-derived acetamide featuring a 4-chloro-1-methylpyrazole core linked to a hexyl chain via an N-acetamide bridge. Its molecular formula is C₁₂H₂₀ClN₃O, with a molecular weight of 257.76 g/mol.
Properties
CAS No. |
63127-98-0 |
|---|---|
Molecular Formula |
C12H20ClN3O |
Molecular Weight |
257.76 g/mol |
IUPAC Name |
N-(4-chloro-1-methylpyrazol-3-yl)-N-hexylacetamide |
InChI |
InChI=1S/C12H20ClN3O/c1-4-5-6-7-8-16(10(2)17)12-11(13)9-15(3)14-12/h9H,4-8H2,1-3H3 |
InChI Key |
RTZHCIDBYROUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NN(C=C1Cl)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by chlorination to introduce the chloro substituent.
N-alkylation: The chloro-substituted pyrazole is then subjected to N-alkylation with hexylamine to form the desired N-hexylacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Agrochemicals: Pyrazole derivatives are often used in the development of pesticides and herbicides.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological activity of the compound. The exact pathways and molecular interactions depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties
*Estimated based on substituent contributions.
- Solubility: The hexyl group increases hydrophobicity, suggesting lower aqueous solubility than carboxamide derivatives with polar cyano or aryl groups .
Spectroscopic and Analytical Data
- NMR Spectroscopy :
- The target compound’s ¹H-NMR would exhibit signals for the hexyl chain (δ 1.2–1.6 ppm, multiplet) and the pyrazole methyl group (δ ~2.6 ppm, singlet). This contrasts with aromatic proton signals (δ 7.2–8.1 ppm) in 3a–3p .
- Compounds like 3b () show aromatic proton multiplicity due to substituted phenyl groups, absent in the target compound .
- Mass Spectrometry :
- The target compound’s ESI-MS would display a prominent [M+H]⁺ peak at m/z 258.1 , distinct from the higher masses of 3a (m/z 403.1) and 3d (m/z 421.0) .
Biological Activity
N-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-N-hexylacetamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, providing an overview of relevant studies, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C11H16ClN3O
- Molecular Weight: 241.72 g/mol
- IUPAC Name: this compound
This structure includes a pyrazole ring, which is often associated with various biological activities, particularly as a pharmacophore in drug design.
Research indicates that compounds containing a pyrazole moiety can exhibit significant inhibitory effects on various biological targets. The biological activity of this compound may involve:
- Kinase Inhibition: Pyrazole derivatives are known to inhibit specific kinases, which are crucial in cell signaling pathways. For instance, pyrazole-based inhibitors have been shown to selectively target cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced proliferation in cancer cells .
- Anti-inflammatory Effects: Some studies suggest that pyrazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
- Antimicrobial Activity: Certain pyrazole derivatives have demonstrated antimicrobial properties, indicating a potential role in treating infections .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Case Study 1: Kinase Inhibition
A study focused on the development of kinase inhibitors highlighted the efficacy of pyrazole derivatives in targeting CDK16. The compound exhibited an EC50 value of 33 nM against CDK16, demonstrating its potency in inhibiting kinase activity and causing cell cycle arrest in cancer cell lines .
Case Study 2: Anti-inflammatory Effects
Another investigation into the anti-inflammatory properties of pyrazole derivatives revealed that certain compounds could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications for this compound in treating inflammatory diseases .
Research Findings and Implications
The biological activity of this compound aligns with broader trends observed in pyrazole chemistry. The ability to selectively inhibit kinases offers promising avenues for cancer therapy, while anti-inflammatory properties may position this compound as a candidate for treating chronic inflammatory conditions.
Further research is warranted to explore:
- Structure Activity Relationships (SAR): Understanding how modifications to the pyrazole core affect biological activity could enhance drug design efforts.
- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy of this compound in animal models will provide insights into its potential clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
